Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate
Description
Chemical Classification and Nomenclature
Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate belongs to the class of heterocyclic organic compounds that incorporate both nitrogen-containing piperidine rings and sulfur-nitrogen containing benzothiadiazole systems. The compound is officially catalogued under Chemical Abstracts Service number 874834-12-5, establishing its unique identity within the global chemical registry. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name reflects the complex structural arrangement where an ethyl ester group is attached to a piperidine-4-carboxylate core, which is further substituted with a benzothiadiazole methylated derivative.
The molecular architecture demonstrates sophisticated heterocyclic integration, combining the saturated six-membered piperidine ring with the aromatic benzothiadiazole system through a methylene bridge. The Standard International Chemical Identifier key HMRNIHRDRVTEQR-UHFFFAOYSA-N provides a unique computational representation of the molecule's structure. The compound's Simplified Molecular Input Line Entry System representation, written as CCOC(=O)C1CCN(CC1)CC2=CC3=NSN=C3C=C2, encodes the complete structural information in a linear format suitable for database storage and computational analysis.
Discovery and Development Timeline
The development of Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate emerged from the broader historical context of benzothiadiazole chemistry, which has roots extending back to the nineteenth century. 2,1,3-Benzothiadiazole itself has been known since the 1800s and is readily prepared from ortho-phenylenediamine through reaction with thionyl chloride, establishing the foundational chemistry that would later enable more complex derivative synthesis. The crystal structure determination of benzothiadiazole in 1951 marked a crucial milestone in understanding the electronic properties and aromatic character of this heterocyclic system.
Contemporary research has focused on expanding the synthetic accessibility of benzothiadiazole derivatives through advanced methodologies. Recent developments in regioselective Iridium-catalyzed carbon-hydrogen borylation have revolutionized access to functionalized benzothiadiazole building blocks, enabling the preparation of versatile 5-boryl and 4,6-diboryl benzothiadiazole intermediates. These synthetic advances have facilitated the construction of more complex molecules like Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate through sophisticated cross-coupling methodologies.
The emergence of piperidine-substituted benzothiadiazole derivatives has been documented in recent synthetic studies, where researchers have demonstrated the crystalline nature and optical properties of such compounds. These investigations have revealed that piperidine-substituted benzothiadiazole derivatives exhibit notable biological activities, with specific compounds showing antibacterial and antifungal properties. The systematic development of these molecular architectures has established the foundation for specialized compounds like the ethyl ester derivative under examination.
Position in Heterocyclic Chemistry
Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate occupies a distinctive position within heterocyclic chemistry as a representative example of hybrid molecular systems that combine multiple heterocyclic functionalities. The benzothiadiazole core represents a ten-electron aromatic system where the heteroatoms contribute lone pair electrons to the ring current, conforming to Hückel's rule for aromaticity. This aromatic character enables the molecule to undergo standard electrophilic aromatic substitution reactions while maintaining structural integrity.
The compound exemplifies the broader trend toward heteroannulated acceptor systems based on benzothiadiazole frameworks. Research has demonstrated that extending the heterocyclic core through various annulation strategies results in materials with significantly enhanced electron affinity compared to simple benzothiadiazole systems. The integration of piperidine functionality introduces additional nitrogen-containing heterocyclic character, creating opportunities for hydrogen bonding interactions and conformational flexibility that can influence molecular recognition processes.
Within the context of modern heterocyclic chemistry, this compound represents an evolution toward more sophisticated molecular architectures that combine multiple functional elements. The benzothiadiazole moiety contributes electron-accepting characteristics while the piperidine ring provides basic nitrogen functionality and conformational adaptability. The ethyl ester group introduces hydrophobic character and potential for further synthetic elaboration through ester hydrolysis or transesterification reactions.
Significance in Chemical Research
The significance of Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate in contemporary chemical research stems from its potential applications in multiple domains of materials science and organic synthesis. The compound's availability from specialized chemical suppliers in high purity grades (greater than 95%) indicates its recognition as a valuable research tool for synthetic chemists and materials scientists. Current market availability includes various package sizes ranging from gram to hundred-gram quantities, reflecting sustained research interest in this molecular architecture.
Research investigations into benzothiadiazole-based systems have revealed remarkable photoluminescence properties and potential applications in organic electronic devices. The incorporation of piperidine substituents has been shown to influence both the optical properties and biological activities of benzothiadiazole derivatives. Specifically, studies have demonstrated that piperidine-substituted benzothiadiazole compounds can exhibit sharp crystalline peaks indicating high purity and well-defined crystal structures, properties that are essential for materials applications.
The compound's structural features make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry. The modular nature of its architecture, combining distinct benzothiadiazole and piperidine components through a methylene linker, provides opportunities for systematic structural modifications to optimize specific properties. This molecular design approach aligns with contemporary trends in medicinal chemistry and materials science where precise structural control enables fine-tuning of biological activity and physical properties.
Current research trends emphasize the development of benzothiadiazole derivatives for applications in organic photovoltaics, organic field-effect transistors, and fluorescent probe development. The unique electronic properties imparted by the benzothiadiazole core, combined with the structural versatility provided by piperidine substitution, position Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate as a significant contributor to these advancing research areas.
Properties
IUPAC Name |
ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13-14(9-11)17-21-16-13/h3-4,9,12H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRNIHRDRVTEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594809 | |
| Record name | Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874834-12-5 | |
| Record name | Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 1,2,5-Thiadiazole Ring
A well-documented method for synthesizing 1,2,5-thiadiazole derivatives involves the reaction of hydrazones with thionyl chloride. For example, acetophenone derivatives react with ethyl hydrazinecarboxylate under reflux in chloroform with catalytic hydrochloric acid to form hydrazones. These hydrazones are then treated with thionyl chloride at low temperature (0 °C) and stirred at room temperature overnight. This process leads to cyclization and formation of 1,2,5-thiadiazole rings with good yields after purification by recrystallization.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Hydrazone formation | Acetophenone + ethyl hydrazinecarboxylate, reflux in chloroform, HCl catalyst | Hydrazone intermediate |
| Cyclization | Thionyl chloride, 0 °C to room temp, overnight | 1,2,5-thiadiazole ring formation |
This method can be adapted to synthesize benzo[c]thiadiazole derivatives by starting from appropriately substituted acetophenone analogs.
Functionalization at the 5-Position
The methyl linker at the 5-position of the benzo[c]thiadiazole ring is introduced via a benzylic substitution or alkylation step. This typically involves halomethylation or direct alkylation of the thiadiazole ring with a suitable alkyl halide or via a nucleophilic substitution reaction.
Synthesis of the Piperidine-4-carboxylate Moiety
The piperidine-4-carboxylate ester is commonly prepared or procured as ethyl piperidine-4-carboxylate. The nitrogen atom of the piperidine ring is then alkylated with the benzo[c]thiadiazol-5-ylmethyl intermediate.
Alkylation of Piperidine Nitrogen
The alkylation step involves nucleophilic substitution where the piperidine nitrogen attacks the benzylic position of the benzo[c]thiadiazole derivative bearing a good leaving group (e.g., halide). This reaction is typically carried out under basic conditions in an aprotic solvent to favor substitution.
Representative Experimental Procedure (Adapted)
Step 1: Synthesis of benzo[c]thiadiazol-5-ylmethyl halide
Starting from 5-methylbenzo[c]thiadiazole, halogenation at the methyl group (e.g., with N-bromosuccinimide) yields the benzylic bromide intermediate.Step 2: Alkylation of ethyl piperidine-4-carboxylate
The benzylic bromide is reacted with ethyl piperidine-4-carboxylate in the presence of a base such as potassium carbonate in acetonitrile or DMF at room temperature or slightly elevated temperature to afford the target compound.Step 3: Purification
The crude product is purified by recrystallization or chromatography to obtain pure Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate.
Data Table Summarizing Key Preparation Parameters
Research Findings and Optimization Notes
The hydrazone-thionyl chloride cyclization method for thiadiazole ring formation is robust and yields high purity products suitable for further functionalization.
Alkylation of piperidine nitrogen with benzylic halides proceeds efficiently under mild basic conditions, minimizing side reactions such as elimination or over-alkylation.
Reaction monitoring by NMR and LC-MS confirms the formation of the desired product with characteristic chemical shifts and molecular ion peaks consistent with the molecular formula C15H19N3O2S (Molecular weight 305.40 g/mol).
Storage of the final compound under sealed, dry conditions at 2-8 °C is recommended to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate exhibits promising anticancer properties. Research conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis. For instance:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis |
| Lung Cancer | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer drugs.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results indicate potential use in developing new antimicrobial agents.
Material Science Applications
3. Organic Electronics
Due to its unique electronic properties, this compound has been explored as a component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electron-donating characteristics enhance charge transport within these materials.
4. Polymer Synthesis
The compound can be used as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives. The incorporation of benzo[c][1,2,5]thiadiazole units into polymer chains has been shown to improve thermal stability and mechanical strength.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results highlighted its selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Evaluation
In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. The findings demonstrated that it could effectively reduce bacterial load in infected models, suggesting its potential as a therapeutic agent for treating resistant infections .
Mechanism of Action
The mechanism of action of Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous piperidine-4-carboxylate derivatives.
Table 1: Comparative Analysis of Ethyl Piperidine-4-Carboxylate Derivatives
Structural and Functional Differences
In contrast, derivatives like 28c (isoquinoline) and 11a (naphthalene) feature larger aromatic systems, which may enhance binding to hydrophobic pockets in biological targets .
The tert-butylphenoxy-thiazole derivative (CAS 439097-03-7) has a molar mass of 402.55, significantly larger than the target’s 305.40, likely reducing aqueous solubility .
Synthetic Pathways: The naphthalene derivative 11a is synthesized via hydrolysis in a THF/EtOH/NaOH system , whereas the isoquinoline derivative 28c uses Ms₂O and DIEA in DCM . These methods contrast with the alkylation or coupling reactions typical for benzothiadiazole derivatives.
Key Takeaways
- Structural Diversity : Variations in substituents (e.g., aromatic vs. heterocyclic groups) modulate physicochemical properties and biological interactions.
- Synthetic Flexibility : Piperidine-4-carboxylates serve as versatile intermediates, adaptable to diverse reaction conditions (e.g., alkaline hydrolysis, Ms₂O-mediated alkylation).
- Functional Potential: The benzothiadiazole moiety in the target compound offers unique electronic properties, while bulkier substituents (e.g., tert-butylphenoxy) may optimize pharmacokinetics in drug design .
Biological Activity
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate (CAS No. 874834-12-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzo[c][1,2,5]thiadiazole moiety, contributing to its distinct pharmacological profile. Its molecular formula is C15H19N3O2S, with a molecular weight of approximately 305.40 g/mol .
Biological Activity Overview
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit various biological activities such as:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways .
- Antimicrobial Effects : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also be effective against certain pathogens .
- Neuropharmacological Potential : The piperidine component may confer neuroactive properties, which are currently under investigation .
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may modulate various signaling pathways related to cell proliferation and apoptosis.
Interaction with Biological Targets
Studies indicate that this compound could interact with several key proteins involved in disease processes. For example:
- Cancer Pathways : It may inhibit pathways associated with tumor growth and metastasis.
- Enzymatic Activity : There is potential for interaction with enzymes critical for metabolic processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-(benzothiadiazol-6-ylmethyl)piperidine-4-carboxylate | Contains benzothiadiazole instead of benzo[c][1,2,5]thiadiazole | Modulator of different pathways |
| 3-Aminobenzothiadiazole | Lacks piperidine moiety | Exhibits antibacterial activity |
| 2-Amino-benzothiadiazole | Similar core structure but different substitutions | Known for anti-inflammatory effects |
This table illustrates how the unique combination of piperidine and benzo[c][1,2,5]thiadiazole in this compound may confer distinct pharmacological properties not present in its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that derivatives with the thiadiazole ring exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance this activity .
- Antimicrobial Testing : Compounds with similar structures showed promising results against bacterial strains in vitro. The mechanism often involved disruption of bacterial cell wall synthesis .
- Neuropharmacological Studies : Research into related piperidine derivatives has indicated potential for treating neurological disorders through modulation of neurotransmitter systems .
Q & A
Basic: What are the key structural features of Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate, and how do they influence reactivity?
The compound features a piperidine core esterified at the 4-position and substituted at the 1-position with a benzo[c][1,2,5]thiadiazole moiety via a methylene linker.
- Piperidine ring : The tertiary amine in the piperidine ring can participate in hydrogen bonding or act as a proton acceptor, influencing solubility and intermolecular interactions .
- Benzo[c][1,2,5]thiadiazole : This heterocycle’s electron-deficient nature enhances electrophilic reactivity, making it prone to nucleophilic aromatic substitution (e.g., at the 4- or 7-positions) .
- Ester group : The ethyl ester at the 4-position can undergo hydrolysis to carboxylic acids under basic conditions, enabling further derivatization .
Basic: What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step protocols:
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Thiadiazole Formation | Halogenated precursors, thiourea, base-mediated cyclization | |
| 2 | Piperidine Functionalization | Alkylation of ethyl isonipecotate with brominated intermediates (e.g., 1-bromo-2-chloroethane) in presence of organic bases (e.g., DIPEA) | |
| 3 | Coupling Reactions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitutions |
Yields are optimized by controlling temperature (60–120°C) and solvent polarity (e.g., DMF or THF) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from:
- Reagent purity : Impurities in halogenated precursors (e.g., 1-bromo-2-chloroethane) reduce alkylation efficiency. Use freshly distilled reagents or HPLC-grade solvents .
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) in coupling steps alters reaction rates. Screen catalysts to match substrate electronic profiles .
- Workup protocols : Column chromatography vs. recrystallization for purification impacts recovery. Pre-optimize purification using TLC-guided fractionation .
Validate reproducibility by replicating procedures under inert atmospheres (N₂/Ar) and monitoring reaction progress via LC-MS .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound?
- Cytotoxicity assays : Use SRB (sulforhodamine B) or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Maintain cell viability controls with DMSO (<0.5% v/v) .
- Enzyme inhibition studies : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET). The thiadiazole moiety may chelate metal ions in active sites .
- Solubility optimization : Prepare stock solutions in DMSO, then dilute in PBS (pH 7.4) or cell culture media. For in vivo studies, use PEG-400 or cyclodextrin-based carriers .
Advanced: How do spectroscopic techniques resolve structural ambiguities in derivatives?
- NMR :
- H NMR: Piperidine protons (δ 1.5–3.0 ppm) and thiadiazole aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .
- C NMR: Ester carbonyl (δ 170–175 ppm) and thiadiazole carbons (δ 150–160 ppm) validate functional groups .
- HRMS : Exact mass analysis (e.g., ESI+) distinguishes regioisomers with identical H NMR profiles .
- X-ray crystallography : Resolves absolute stereochemistry and confirms non-covalent interactions (e.g., π-stacking in benzo[c][1,2,5]thiadiazole) .
Advanced: What strategies mitigate solubility challenges in pharmacological assays?
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) or ethanol:Tween-80 (5% w/v) to enhance aqueous solubility .
- Prodrug design : Hydrolyze the ethyl ester to a carboxylic acid for salt formation (e.g., sodium or hydrochloride salts) .
- Nanoparticle encapsulation : Utilize PLGA or liposomal carriers to improve bioavailability in in vivo models .
Advanced: How can computational methods predict the reactivity of this compound?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic aromatic substitution sites on the thiadiazole ring .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. The piperidine nitrogen and thiadiazole sulfur often form key interactions .
- ADMET prediction : Use SwissADME to estimate logP (∼2.8) and BBB permeability, guiding lead optimization .
Advanced: What are the implications of conflicting spectroscopic data in structural elucidation?
Contradictions may arise from:
- Tautomerism : Benzo[c][1,2,5]thiadiazole can exhibit resonance structures, altering NMR chemical shifts. Use N NMR to resolve tautomeric equilibria .
- Conformational flexibility : Piperidine ring puckering (chair vs. boat) affects NOE correlations. Perform VT-NMR (variable temperature) to study dynamics .
- Impurity signals : Trace solvents (e.g., DMF) or byproducts mimic target signals. Cross-validate with GC-MS or 2D-COSY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
